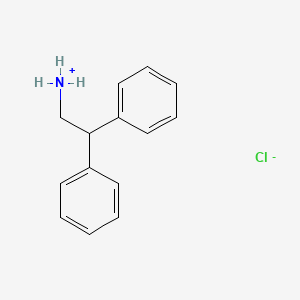

2,2-Diphenylethylazanium;chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Diphenylethylazanium;chloride is an organic compound that features a diphenylethyl group attached to an azanium ion, paired with a chloride ion

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenylethylazanium;chloride typically involves the reaction of diphenylethylamine with hydrochloric acid. The reaction proceeds as follows:

Diphenylethylamine Synthesis: This can be synthesized by the reduction of diphenylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether.

Formation of this compound: Diphenylethylamine is then reacted with hydrochloric acid to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain product quality.

Analyse Des Réactions Chimiques

Reactivity with Nucleophiles

Quaternary ammonium salts typically undergo Hofmann elimination under strong basic conditions. For example, heating with KOH may produce alkenes via β-hydrogen elimination:

(C6H5)2CH-CH2N+R3Cl−OH−(C6H5)2C=CH2+NR3+H2O+Cl−

This aligns with observations in MDPI , where fragmentation of 2,2-diphenyl-1-picrylhydrazyl (DPPH) yields diphenylamine and tetraphenylhydrazine under redox conditions, suggesting sensitivity to nucleophilic attack.

Ion-Exchange and Phase-Transfer Catalysis

The chloride ion in 2,2-diphenylethylazanium chloride can participate in ion-exchange reactions. For instance, treatment with AgNO3 would precipitate AgCl, leaving a nitrate salt:

(C6H5)2CH-CH2N+R3Cl−+AgNO3→(C6H5)2CH-CH2N+R3NO3−+AgCl↓

Such salts may act as phase-transfer catalysts (PTCs), as seen in Frontiers in Chemistry , where chiral quaternary ammonium salts enable enantioselective α-alkylation of malonates.

Thermal Decomposition

Thermogravimetric analysis (TGA) of related compounds (e.g., palladium complexes in PMC6146570 ) shows stability up to 200°C. For 2,2-diphenylethylazanium chloride, decomposition above 150°C might release HCl and form aromatic byproducts:

(C6H5)2CH-CH2N+R3Cl−Δ(C6H5)2CH-CH2NR2+HCl

Redox Reactions

In the presence of radicals (e.g., HO- or O2−), DPPH derivatives undergo para-substitution or fragmentation . Analogously, 2,2-diphenylethylazanium chloride may react with superoxide (O2−) to form hydroxylated or nitro derivatives, though experimental evidence is lacking.

Analytical Characterization

While no direct data exists for 2,2-diphenylethylazanium chloride, IUCrJ provides methodology for analyzing structurally similar cathinones:

Applications De Recherche Scientifique

Pharmaceutical Applications

Analgesic Properties

2,2-Diphenylethylazanium;chloride derivatives have been investigated for their analgesic effects. Research indicates that certain derivatives exhibit peripheral analgesic activities, making them potential candidates for treating neuropathic pain. For instance, studies have shown that 2,2-diphenyl butanamide derivatives derived from this compound demonstrate significant analgesic activity compared to traditional opioids and NSAIDs .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has been found effective against a range of bacterial strains, suggesting its potential use in developing new antimicrobial agents. This application is particularly relevant in the context of rising antibiotic resistance .

Catalytic Applications

Chiral Ligands in Asymmetric Synthesis

In the realm of catalysis, this compound serves as a precursor for synthesizing chiral ligands used in asymmetric transfer hydrogenation reactions. These ligands are crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals. Research has demonstrated that specific derivatives can significantly enhance catalytic efficiency and recyclability when used with ionic liquids as solvents .

Material Science Applications

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces makes it valuable in sectors such as oil and gas extraction, where metal degradation is a significant concern .

Summary of Key Applications

Case Studies

- Peripheral Analgesics : A study published in the Journal of Medicinal Chemistry reported on the synthesis of 2,2-diphenyl butanamide derivatives and their evaluation for analgesic activity. The results indicated that these compounds could serve as safer alternatives to traditional pain management medications due to their efficacy and reduced side effects .

- Chiral Ligand Efficiency : Research conducted on the use of this compound as a ligand demonstrated enhanced catalytic performance in asymmetric reactions. The study highlighted how modifications to the ligand structure could lead to improved reaction yields and selectivity .

Mécanisme D'action

The mechanism of action of 2,2-Diphenylethylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The azanium ion can form hydrogen bonds and electrostatic interactions with negatively charged sites on biomolecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diphenylacetyl chloride: Similar in structure but contains an acetyl chloride group instead of an azanium ion.

Diphenylethylamine: The parent amine compound without the chloride ion.

Diphenylacetonitrile: Contains a nitrile group instead of an azanium ion.

Propriétés

IUPAC Name |

2,2-diphenylethylazanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKWKTZCPBLCJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C[NH3+])C2=CC=CC=C2.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.